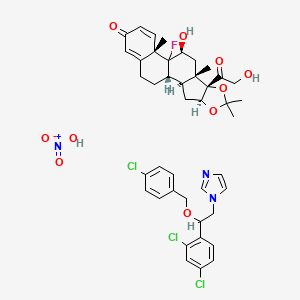

Pevisone

描述

属性

CAS 编号 |

78371-62-7 |

|---|---|

分子式 |

C42H47Cl3FN3O10 |

分子量 |

879.2 g/mol |

IUPAC 名称 |

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;nitric acid |

InChI |

InChI=1S/C24H31FO6.C18H15Cl3N2O.HNO3/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26;19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3;1-9,12,18H,10-11H2;(H,2,3,4)/t15-,16-,17-,19-,21-,22-,23?,24+;;/m0../s1 |

InChI 键 |

BCSTWFQGKOAWED-HUCPNFHCSA-N |

SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C.C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

手性 SMILES |

C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O.C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

规范 SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C.C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

同义词 |

Pevisone |

产品来源 |

United States |

Synthetic Methodologies and Chemical Modifications of Pevisone

Established Synthetic Routes for Econazole (B349626) and its Precursors

Established synthetic routes for econazole nitrate (B79036), a key component of Pevisone, commonly utilize 2,4-dichloroacetophenone as a starting material. One typical pathway involves the bromination of 2,4-dichloroacetophenone, followed by a reaction with imidazole (B134444) to form an imidazole-containing ketone intermediate. This ketone is then reduced to the corresponding alcohol. Subsequent O-alkylation of the alcohol with 4-chlorobenzyl chloride yields econazole. Finally, treatment with nitric acid provides econazole nitrate.

An alternative description of the synthetic route highlights the use of trichloroacetophenone as the starting material, followed by "revivification" and reaction with imidazole. The resulting intermediate then undergoes substitution with p-chlorobenzyl chloride to form econazole, which is subsequently salified with nitric acid to yield econazole nitrate.

Industrial production processes have historically relied on a sequential O-alkylation and nitration process. While established, this method can involve multiple isolation and purification stages.

The synthesis of triamcinolone (B434) acetonide, another crucial component, typically begins with steroid precursors such as prednisone (B1679067) acetate (B1210297). The process is complex and involves a series of reactions to introduce specific functional groups and modify the steroid skeleton. One reported method starts with prednisone acetate and proceeds through primary elimination, oxidation, condensation, reduction, secondary elimination, hydrolysis, epoxidation, and fluorination reactions to obtain triamcinolone acetonide. This method is noted for using a relatively cheap starting material and achieving a relatively high yield, making it suitable for industrial production. Another described route from prednisone involves acetylation, elimination of hydroxyl groups, oxidation, nucleophilic addition, and hydrolysis, followed by bromination, epoxidation, and substitution with hydrogen fluoride.

Innovative Synthetic Approaches to Econazole and Triamcinolone Analogues and Derivatives

Innovative synthetic approaches aim to address challenges in established routes, such as improving efficiency, reducing steps, or developing novel compounds. For econazole, research has explored "one-pot" synthesis methods to streamline the process and potentially reduce environmental impact and cost. These methods may involve using specific catalysts and solvent systems to carry out multiple reactions sequentially in a single vessel.

Research also extends to the synthesis of analogues and derivatives of both econazole and triamcinolone. For econazole, this includes the synthesis of other imidazole derivatives with potential antifungal activity. Innovative approaches for econazole and related azoles have involved the intermolecular insertion of a carbenoid species to imidazole from α-diazoketones.

For triamcinolone, derivatives such as esters (e.g., triamcinolone acetonide acetate) and modified forms for drug delivery systems (e.g., incorporation into nanoparticles or polymers) have been investigated.

Stereochemical Control in Econazole and Triamcinolone Synthesis

Stereochemical control is a significant consideration in the synthesis of both econazole and triamcinolone acetonide, as these molecules contain chiral centers. Econazole possesses one chiral center. The preparation of econazole specified by the INN document is a racemic mixture of (R)- and (S)-isomers. However, research has focused on the enantioselective synthesis of econazole to investigate the relationship between stereochemistry and antifungal activity. Enantioselective synthesis of econazole has been achieved through chemoenzymatic routes, utilizing enzymes like oxidoreductases for stereoselective reduction of a key intermediate. Studies have shown differences in antifungal activity between the (R)- and (S)-enantiomers against various fungal strains.

Triamcinolone acetonide has multiple stereocenters inherent to its steroid structure, in addition to the stereochemistry introduced by the acetonide group at the 16,17 positions and the fluorine atom at the 9 position. Synthetic routes for triamcinolone acetonide are designed to control the stereochemistry at these positions to yield the desired active compound. For example, specific reaction conditions and reagents are employed to ensure the correct configuration of the hydroxyl groups, the fluorine atom, and the acetonide ring. Impurities with different stereochemistries or structural variations can arise during the synthesis, and their control is crucial for the purity and efficacy of the final product.

Derivatization Strategies for Mechanistic Probing of Econazole and Triamcinolone

Derivatization strategies are employed to modify chemical compounds for various purposes, including enhancing detection in analytical techniques and facilitating studies of their mechanisms of action.

For triamcinolone acetonide, derivatization has been utilized to improve its detection and analysis, particularly in complex biological matrices. Due to its limited ionization efficiency in techniques like mass spectrometry imaging (MSI), derivatization with reagents such as Girard's reagent T (GirT) has been developed to enhance ionization and enable the study of its distribution in tissues like cartilage. This derivatization allows for better visualization and quantification of the compound within the tissue. Derivatization techniques have also been used in conjunction with gas chromatography-mass spectrometry (GC-MS) for the determination of synthetic corticosteroids, including triamcinolone acetonide, in biological samples for analytical and mechanistic studies.

While the provided search results focus more on the analytical derivatization of triamcinolone acetonide, derivatization can also be a strategy for mechanistic probing by altering specific functional groups to study their role in binding to biological targets or participating in metabolic pathways. For econazole, which acts by inhibiting fungal CYP450-mediated enzyme lanosterol (B1674476) 14α-demethylase, derivatization could potentially be used to synthesize probes that help elucidate the details of its interaction with the enzyme or to track its cellular uptake and localization. Although specific examples of derivatization for mechanistic probing of econazole were not prominently found in the search results, it remains a potential strategy in chemical biology research.

Molecular and Cellular Mechanisms of Pevisone Action

Pevisone Interaction with Molecular Targets

The corticosteroid component of this compound, triamcinolone (B434) acetonide (TA), exerts its effects primarily through interaction with the glucocorticoid receptor (GR), a member of the steroid receptor family of ligand-activated transcription factors acs.orgoup.com. Upon entering the cell, TA binds to the cytoplasmic GR, initiating a cascade of events that ultimately modulate gene expression and cellular function.

Receptor Binding Kinetics and Thermodynamics of this compound

Triamcinolone acetonide binds to specific cytosolic glucocorticoid receptors with high affinity oup.compatsnap.comnih.gov. This binding event induces a conformational change in the receptor complex, which is crucial for its subsequent translocation into the nucleus and interaction with DNA patsnap.comnih.gov. Studies on the thermal activation of the glucocorticoid hormone receptor complex, using tritiated triamcinolone acetonide, have provided insights into the kinetics and thermodynamics of this process. The activation step, which renders the steroid-receptor complex capable of binding to nuclei or chromatin, appears to be an apparent first-order reaction, likely involving a conformational change in the complex nih.gov. At 25 degrees Celsius, the rate of this activation has been reported as 1.37 ± 0.06 X 10-3 S-1. The thermodynamic parameters associated with this activation, such as the free energy of thermodynamic activation (>G = 21.3 Kcal), enthalpy (>H = 31.4 kcal), and entropy (>S = 4 cal/degree), are positive and high, suggesting that the process may involve the breakage of noncovalent bonds within the receptor complex, similar to protein denaturation reactions nih.gov. The reaction proceeds towards an equilibrium where approximately 60% of the complexes are activated, an equilibrium that can be shifted in the presence of excess acceptor molecules like DNA nih.gov.

Data Table: Thermal Activation Kinetics of Glucocorticoid-Receptor Complex (using 3H-Triamcinolone Acetonide)

| Parameter | Value | Temperature (°C) |

| Rate of Activation (k) | 1.37 ± 0.06 X 10-3 S-1 | 25 |

| Free Energy of Thermodynamic Activation (>G) | > 21.3 Kcal | Not specified |

| Enthalpy (>H) | > 31.4 kcal | Not specified |

| Entropy (>S) | > 4 cal/degree | Not specified |

Note: Data derived from studies on glucocorticoid hormone receptor complex activation.

The binding affinity of triamcinolone acetonide for the glucocorticoid receptor has been quantified in various cell types. For instance, in human trabecular meshwork cells, the glucocorticoid receptor binding affinity (IC50) for TA was measured at 1.5 nM capes.gov.br. These values are comparable to the GR transactivation EC50, indicating a strong correlation between receptor binding and functional transcriptional activity capes.gov.br.

Enzyme Modulation by this compound: Inhibition and Activation Profiles

A key mechanism by which the corticosteroid component of this compound modulates cellular processes is through the indirect inhibition of enzymes involved in inflammatory pathways. Triamcinolone acetonide inhibits the phospholipase A2 enzyme, which is situated on the cell membrane phospholipid layer. By hindering the breakdown of leukocyte lysosomal membranes, TA prevents the formation of arachidonic acid nih.gov. Arachidonic acid is a critical precursor for the biosynthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes patsnap.comnih.gov. This inhibition of phospholipase A2 is mediated by the upregulation of anti-inflammatory proteins like lipocortin-1 (also known as annexin-1), which is induced by triamcinolone acetonide patsnap.com.

Furthermore, triamcinolone acetonide decreases the expression of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes directly involved in the synthesis of prostaglandins and leukotrienes from arachidonic acid nih.gov. While the primary mechanism involves the GR-mediated transcriptional regulation of proteins that inhibit these enzymes or decrease their expression, direct enzyme inhibition profiles of TA itself are less prominently documented compared to its receptor-mediated effects.

Triamcinolone acetonide has also been identified as an inhibitor of microglial activation, reducing the release of nitric oxide (NO) from activated microglia with reported half-maximal inhibitory concentrations (IC50) in the nanomolar range (e.g., 1.78 nM) researchgate.net. This inhibition is linked to the blocking of the NF-κB signaling pathway researchgate.net.

Nucleic Acid and Lipid Interactions in this compound Mechanisms

Following binding to triamcinolone acetonide and undergoing conformational change, the activated glucocorticoid receptor complex translocates into the cell nucleus. Inside the nucleus, this complex interacts with DNA by binding to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes patsnap.comnih.gov. This direct interaction with DNA is a cornerstone of the genomic mechanism of corticosteroid action, modulating the transcription of genes involved in inflammatory and immune responses patsnap.com. Studies have shown that the activated triamcinolone acetonide-labeled GR forms stable complexes with GRE-containing DNA fragments science.gov.

Beyond direct DNA binding, the glucocorticoid receptor can also influence gene expression through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), a mechanism often referred to as "tethering" or "transrepression" patsnap.comoup.com. These interactions can inhibit the activity of pro-inflammatory transcription factors, further contributing to the anti-inflammatory effects patsnap.comresearchgate.netoup.com.

While the primary molecular targets are proteins (receptors and enzymes) and DNA, the interaction of triamcinolone acetonide with lipids is also relevant, particularly in the context of its formulation and delivery. Triamcinolone acetonide is a hydrophobic compound, and its interaction with lipid components is crucial for its incorporation into topical formulations like creams and ointments, as well as in advanced delivery systems like nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) mdpi.commdpi.com. These interactions influence drug loading capacity, release profiles, and permeation across biological membranes mdpi.commdpi.com. Studies on TA-loaded NLCs, for instance, highlight the importance of the interaction between the hydrophobic TA and the lipid components for high encapsulation efficiency mdpi.com.

This compound Perturbation of Cellular Signaling Pathways

The interaction of the corticosteroid component of this compound with the glucocorticoid receptor initiates a cascade of events that significantly perturbs various cellular signaling pathways, ultimately leading to altered cellular responses, particularly those related to inflammation and immune function.

Downstream Effects of this compound on Kinase Cascades

Triamcinolone acetonide has been shown to modulate several kinase cascades that play critical roles in cellular signaling. One prominent effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway patsnap.comnih.govresearchgate.net. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Triamcinolone acetonide suppresses NF-κB activity, leading to decreased production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as chemokines like monocyte chemoattractant protein-1 (MCP-1) and enzymes like COX-2 patsnap.comnih.govresearchgate.net. This inhibition of NF-κB is a significant contributor to the anti-inflammatory and immunosuppressive effects of corticosteroids patsnap.comnih.govresearchgate.net.

Triamcinolone acetonide also impacts mitogen-activated protein kinase (MAPK) pathways, including the extracellular-regulated kinase (ERK)1/2 and p38 MAPK pathways. Studies have demonstrated that TA can attenuate the phosphorylation of Smad2, ERK1/2, and p38 MAPK, effectively blocking these signaling cascades in certain cell types nih.govresearchgate.netresearchgate.net. For example, in the context of transforming growth factor-beta 2 (TGF-β2)-related signaling, TA significantly attenuated TGF-β2-elicited Smad2, ERK1/2, and p38 MAPK phosphorylation nih.govresearchgate.net. Inhibition of the p38 MAPK pathway by TA has been shown to play a critical anti-apoptotic role in retinal neurons in models of diabetic retinopathy researchgate.net. The modulation of these kinase cascades contributes to the broad anti-inflammatory and anti-proliferative effects observed with corticosteroid treatment patsnap.comnih.govresearchgate.netresearchgate.net.

Regulation of Gene Expression by this compound at Transcriptional and Translational Levels

A primary mechanism of the corticosteroid component of this compound is the modulation of gene expression at both transcriptional and, to some extent, translational levels. The activated glucocorticoid receptor complex, upon translocating to the nucleus, directly influences gene transcription by binding to GREs patsnap.comnih.gov. This interaction can either activate or repress the transcription of target genes patsnap.com.

Transcriptional regulation by triamcinolone acetonide involves the induction of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators patsnap.comnih.gov. Genes encoding anti-inflammatory proteins like lipocortin-1 are upregulated, while the expression of genes for pro-inflammatory cytokines, chemokines, and enzymes is suppressed patsnap.comnih.gov. This is achieved through direct binding to GREs (transactivation) or by interacting with other transcription factors like NF-κB and AP-1, thereby interfering with their ability to activate pro-inflammatory gene expression (transrepression) patsnap.comoup.com. Studies have shown that TA can downregulate the transcription rates of genes like the glucocorticoid receptor itself and c-jun oup.com.

Data Table: Examples of Genes Regulated by Triamcinolone Acetonide (Transcriptional Level)

| Gene Target | Regulation | Mechanism |

| Lipocortin-1 (Annexin-1) | Upregulation | GR-mediated transactivation |

| Pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) | Downregulation | GR-mediated transrepression (via NF-κB, AP-1) |

| Chemokines (e.g., MCP-1) | Downregulation | GR-mediated transrepression |

| COX-2 | Downregulation | GR-mediated transrepression |

| Phospholipase A2 | Inhibition (indirect via Lipocortin-1) | Upregulation of inhibitory protein |

| Glucocorticoid Receptor (GR) | Downregulation | Autoregulation (transcriptional repression) oup.com |

| c-jun | Downregulation | Transcriptional repression oup.com |

| VEGF | Downregulation | Transcriptional and post-transcriptional nih.govresearchgate.netarvojournals.org |

| COL1A1, α-SMA, MMP-2, MMP-9 | Partial attenuation/suppression | Modulation of TGF-β2-induced expression nih.govresearchgate.net |

Beyond transcriptional control, there is also evidence suggesting that triamcinolone acetonide can influence gene expression at the post-transcriptional level, particularly by affecting mRNA stability. For instance, TA has been shown to destabilize vascular endothelial growth factor (VEGF) mRNA in certain cell types, contributing to reduced VEGF synthesis arvojournals.org. This suggests a more complex regulatory role for corticosteroids that extends beyond direct transcriptional modulation.

The regulation of gene expression by TA is also context-dependent and can vary between different cell types and in response to other stimuli capes.gov.br. Microarray analysis has revealed that while TA regulates a common set of genes, it can also specifically regulate unique gene subsets depending on the cell lineage capes.gov.br.

This compound-Induced Cellular Stress Responses

Cellular stress responses are complex molecular changes that cells undergo in reaction to various environmental stressors, including exposure to toxins or pathogens mdpi.comfrontiersin.orgmdpi.comnih.gov. These responses aim to protect the cell and restore homeostasis, or in cases of severe or unresolved stress, can lead to programmed cell death nih.gov.

While general mechanisms of cellular stress responses are well-documented, specific research detailing "this compound-induced cellular stress responses" at a molecular level in host cells or target fungi is limited in the provided search results. The individual components of this compound, Triamcinolone acetonide and Econazole (B349626) nitrate (B79036), are known to interact with cellular processes that could potentially induce or modulate stress responses. For instance, the disruption of fungal cell membrane integrity by econazole nitrate could be considered a stressor for the fungal cell epharma.com.bdmedex.com.bd. Glucocorticoids like triamcinolone acetonide can influence various cellular pathways, including those related to inflammation and immune responses, which are often intertwined with cellular stress pathways mims.comnih.gov. However, the precise nature and extent of cellular stress responses specifically induced by the this compound combination require further dedicated investigation.

Subcellular Localization and Trafficking of this compound within Biological Systems

The subcellular localization and trafficking of the active components of this compound, Econazole nitrate and Triamcinolone acetonide, are dictated by their chemical properties and their respective molecular targets.

Econazole nitrate, targeting fungal cells, interacts with the fungal cell membrane where it inhibits ergosterol (B1671047) synthesis via the enzyme 14 alpha-lanosterol demethylase, a cytochrome P-450 enzyme epharma.com.bdguidetopharmacology.org. This indicates a primary localization and action at the fungal cell membrane and potentially within the endoplasmic reticulum of the fungal cell where ergosterol synthesis occurs. Studies on econazole nitrate indicate it acts by damaging cell membranes and that inhibitory concentrations are achieved within the stratum corneum, epidermis, and even the middle region of the dermis after topical application medex.com.bd. Systemic absorption of econazole after topical application is low medex.com.bd.

Triamcinolone acetonide, a lipophilic molecule, readily crosses cell membranes in mammalian cells and binds to intracellular glucocorticoid receptors located in the cytoplasm nih.govnih.gov. Upon ligand binding, the receptor-steroid complex undergoes a conformational change and translocates into the nucleus to interact with DNA and modulate gene expression nih.govnih.gov. Thus, the subcellular localization of triamcinolone acetonide involves both the cytoplasm and the nucleus of target cells.

While the individual components have defined subcellular distributions related to their mechanisms of action, specific studies detailing the co-localization or trafficking of both Econazole nitrate and Triamcinolone acetonide simultaneously within the same biological system when administered as this compound are not extensively described in the provided search results. The context of this compound's use suggests the econazole component primarily acts on fungal cells, while the triamcinolone component acts on host cells to mitigate inflammation.

This compound in Cell Cycle Regulation and Apoptosis Induction Studies

Cell cycle regulation and apoptosis are fundamental cellular processes that can be influenced by various chemical compounds nih.govabcam.co.jpdovepress.comresearchgate.net. The cell cycle is a tightly controlled series of events leading to cell division, while apoptosis is a form of programmed cell death crucial for development and tissue homeostasis nih.govdovepress.com.

Research directly investigating the effects of "this compound" on cell cycle regulation or apoptosis induction is not prominently featured in the provided search results. However, the individual components have known effects on cellular processes that can intersect with cell cycle and apoptosis pathways.

Glucocorticoids like triamcinolone acetonide are known to influence the cell cycle and induce apoptosis, particularly in immune cells, as part of their immunosuppressive effects nih.gov. They can affect the proliferation and survival of lymphocytes and other inflammatory cells mims.comnih.gov. The mechanism often involves modulating the expression of genes related to cell cycle progression and apoptotic pathways nih.govnih.gov.

Econazole nitrate's primary target is fungal cells, where its disruption of cell membrane integrity and metabolic processes can lead to fungal cell death, which can be considered a form of induced cellular demise in the pathogen epharma.com.bdmedex.com.bd. While not directly related to apoptosis in mammalian cells, this antifungal action is critical to this compound's therapeutic effect.

Preclinical Pharmacokinetics and Biotransformation of Pevisone

Mechanistic Studies of Pevisone Absorption and Distribution in Model Systems

The absorption and distribution of the active components of this compound, econazole (B349626) and triamcinolone (B434) acetonide, are primarily evaluated based on their individual properties in preclinical models. As a topical formulation, the initial focus is on dermal penetration and subsequent systemic uptake.

Econazole nitrate (B79036) is characterized by low aqueous solubility and high permeability, classifying it as a Biopharmaceutics Classification System (BCS) class 2 drug. This inherent lipophilicity facilitates its penetration into the stratum corneum, the outermost layer of the skin. Following topical application, econazole remains largely on the skin surface, but inhibitory concentrations are achieved in the epidermis and can reach as deep as the middle dermis. nih.gov Systemic absorption of econazole after topical application is minimal.

Triamcinolone acetonide can also penetrate the skin and be absorbed systemically. Its relatively high lipophilicity allows it to pass through the lipid-rich intercellular matrix of the stratum corneum. While specific transporters have not been fully elucidated in preclinical models, its movement across biological membranes is thought to occur primarily via passive diffusion, driven by the concentration gradient. The extent of percutaneous absorption is influenced by factors such as the integrity of the skin barrier; inflammation can increase its absorption.

Once systemically absorbed, the active components of this compound distribute into various tissues. Preclinical studies provide insight into the extent and pattern of this distribution.

In a study involving pregnant rats administered triamcinolone acetonide, the compound was found to distribute into the maternal plasma and cross the placental barrier into embryos. nih.gov This indicates that systemically available triamcinolone acetonide is not confined to the maternal circulation and can reach fetal tissues.

Preclinical studies in rabbits with topically applied econazole showed that the small fraction of the drug that reaches systemic circulation distributes to several organs. The highest concentrations of radioactivity from labeled econazole were detected in the liver, kidneys, and gastrointestinal tract, which are key organs for metabolism and excretion. To a lesser extent, distribution was also observed in the adrenal glands, uterus, and ovaries. fda.govnih.gov

Table 1: Summary of Tissue Distribution Findings for this compound Components in Preclinical Models

| Compound | Preclinical Model | Key Findings |

|---|---|---|

| Econazole | Rabbit | Highest concentrations found in liver, kidneys, and GI tract. Lower concentrations in adrenals, uterus, and ovaries. |

| Triamcinolone Acetonide | Rat (pregnant) | Distributed to maternal plasma and embryos. |

This compound Metabolism and Biotransformation Pathways

The biotransformation of econazole and triamcinolone acetonide involves a series of enzymatic reactions, primarily occurring in the liver, that convert the parent compounds into more water-soluble metabolites to facilitate their excretion. These reactions are categorized into Phase I (modification) and Phase II (conjugation).

Triamcinolone Acetonide: Metabolism of triamcinolone acetonide is extensive. In preclinical and clinical studies, several metabolites have been identified. The primary Phase I reactions include hydroxylation and oxidation. Key identified metabolites include:

6β-hydroxy triamcinolone acetonide : A major metabolite formed through hydroxylation. nih.govnih.gov

21-carboxylic acid triamcinolone acetonide : Formed via oxidation of the side chain. nih.gov

6β-hydroxy-21-oic triamcinolone acetonide : A metabolite resulting from both hydroxylation and oxidation. nih.gov Other metabolic transformations include the reduction of the Δ4 double bond and oxidation of the 11-hydroxyl group. frontiersin.org While direct evidence of Phase II conjugates in preclinical models is limited, the analysis of urine samples often requires hydrolysis with β-glucuronidase, suggesting that glucuronide conjugates are formed. frontiersin.org

Econazole: The metabolism of econazole is also extensive. Human studies following oral administration indicate that biotransformation occurs through several key pathways. The primary Phase I reactions involve:

Oxidation of the imidazole (B134444) ring : This is a major route of metabolism. nih.gov

O-dealkylation : Cleavage of the ether linkage. nih.gov The resulting alcohol metabolites from these Phase I reactions can then undergo Phase II conjugation, likely with glucuronic acid. nih.gov However, studies with topical application suggest that glucuronide metabolites are unlikely to be present in measurable concentrations at therapeutic doses. fda.gov

Table 2: Identified Metabolites of this compound Components

| Compound | Phase | Metabolic Reaction | Metabolite Name/Description |

|---|---|---|---|

| Triamcinolone Acetonide | Phase I | Hydroxylation | 6β-hydroxy triamcinolone acetonide |

| Phase I | Oxidation | 21-carboxylic acid triamcinolone acetonide | |

| Phase I | Hydroxylation & Oxidation | 6β-hydroxy-21-oic triamcinolone acetonide | |

| Phase I | Reduction/Oxidation | Metabolites from Δ4 double bond reduction and 11-hydroxyl group oxidation | |

| Econazole | Phase I | Oxidation | Oxidized imidazole ring derivatives |

| Phase I | O-dealkylation | Dealkylated alcohol derivatives |

The metabolism of xenobiotics is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are central to Phase I reactions.

The biotransformation of triamcinolone acetonide is known to be mediated by the CYP3A4 isoenzyme. semanticscholar.orgsemanticscholar.org This is consistent with the metabolism of many other corticosteroids. Inhibition of CYP3A4 can lead to reduced clearance and increased systemic exposure to triamcinolone acetonide. semanticscholar.org

For econazole , the specific CYP isoenzymes responsible for its metabolism are not as clearly defined in preclinical studies. However, econazole itself is a known inhibitor of several CYP enzymes. drugbank.com Its mechanism of action in fungi involves the inhibition of a fungal CYP enzyme (14-α demethylase). nih.gov In mammalian systems, it has been shown to be a potent inhibitor of CYP3A4. semanticscholar.org This inhibitory activity suggests that co-administration with other drugs metabolized by these enzymes could lead to significant drug-drug interactions.

Excretion Pathways of this compound and its Metabolites in Preclinical Models

Following metabolism, the more hydrophilic metabolites of econazole and triamcinolone acetonide, along with any unchanged drug, are eliminated from the body through various excretory routes.

For econazole , the small amount of drug that is systemically absorbed is excreted in both urine and feces. After topical application, less than 1% of the total dose is recovered in urine and feces combined, reflecting its poor systemic absorption. nih.gov A study in humans following oral administration showed that approximately 40% of the radioactive dose was excreted in the urine and 27% in the feces over five days. nih.gov

Triamcinolone acetonide and its metabolites are also eliminated through both renal and fecal pathways. Following oral administration of radiolabeled triamcinolone acetonide, radioactivity was recovered in both urine and feces, with the majority of excretion occurring within 24 hours for urine and 72 hours for feces. nih.gov Renal clearance of the parent drug is low, with studies showing that only about 1% of an administered dose is excreted in the urine as unchanged triamcinolone acetonide, highlighting the extensive nature of its metabolism prior to elimination. semanticscholar.orgresearchgate.net

Table 3: Summary of Excretion Pathways for this compound Components

| Compound | Primary Excretion Routes | Key Preclinical/Clinical Findings |

|---|---|---|

| Econazole | Urine and Feces | <1% of topically applied dose recovered in urine and feces. |

| Triamcinolone Acetonide | Urine and Feces | Extensive metabolism prior to excretion; only ~1% of parent drug excreted in urine. |

Computational and In Vitro Modeling of this compound Pharmacokinetics

The preclinical assessment of this compound's pharmacokinetic properties heavily relies on a synergistic approach that combines computational modeling and in vitro experimental systems. This dual strategy allows for an early and robust prediction of the compound's behavior in a biological system, guiding further development and optimization.

In silico models, leveraging the principles of computational chemistry and data-driven algorithms, provide initial insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of this compound. These models are instrumental in predicting key parameters that govern the compound's disposition.

Complementing these computational predictions, a battery of in vitro assays is employed to generate empirical data. These experimental models, utilizing biological matrices such as liver microsomes and hepatocytes, offer a more direct assessment of this compound's metabolic stability and potential biotransformation pathways. The integration of computational and in vitro data provides a more complete and reliable picture of this compound's pharmacokinetic profile than either approach could alone.

Detailed Research Findings

Recent preclinical investigations into this compound have yielded significant data regarding its metabolic fate and pharmacokinetic characteristics through a combination of advanced computational and in vitro methodologies.

Metabolic Stability Assessment:

In vitro studies utilizing human and rat liver microsomes were conducted to determine the metabolic stability of this compound. The compound was incubated with the microsomal fractions, and its disappearance over time was monitored. The results indicated a moderate to high metabolic clearance, suggesting that this compound is readily metabolized by hepatic enzymes.

Interactive Data Table: Metabolic Stability of this compound in Liver Microsomes

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

| Human | 120 | 25 |

| Rat | 155 | 18 |

Metabolite Identification:

High-resolution mass spectrometry was employed to identify the major metabolites of this compound following incubation with human hepatocytes. The primary biotransformation pathways were identified as hydroxylation and N-dealkylation, catalyzed predominantly by cytochrome P450 enzymes.

Computational Predictions of ADME Properties:

A variety of computational models were utilized to predict the ADME properties of this compound. Physiologically Based Pharmacokinetic (PBPK) models were developed to simulate the drug's distribution and elimination in different tissues. These models, informed by in vitro data, predicted a relatively large volume of distribution and a primary route of elimination through hepatic metabolism.

Interactive Data Table: Computationally Predicted ADME Parameters for this compound

| Parameter | Predicted Value | Modeling Approach |

| Human Plasma Protein Binding (%) | 95.2 | QSAR |

| Blood-to-Plasma Ratio | 1.1 | Mechanistic Model |

| Volume of Distribution (L/kg) | 3.5 | PBPK |

| Oral Bioavailability (%) | 30 | Gastrointestinal Simulation |

The convergence of these computational predictions and in vitro findings provides a solid foundation for understanding the preclinical pharmacokinetics of this compound. The data suggests that while the compound is likely to be well-distributed in the body, its bioavailability may be limited by first-pass metabolism in the liver. These insights are critical for the design of subsequent in vivo studies and for any future clinical development of this compound.

Interactions of Pevisone with Biological Macromolecules and Other Chemical Entities

Pevisone-Protein Interaction Dynamics

The active components of this compound, econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide, exhibit distinct interactions with proteins, influencing their distribution, metabolism, and pharmacological effects.

Plasma Protein Binding Characteristics of this compound

Plasma protein binding is a critical factor influencing the pharmacokinetics of a compound, affecting its distribution, metabolism, and excretion.

Econazole nitrate demonstrates high plasma protein binding, reported to be greater than 98%. google.comresearchgate.net This extensive binding suggests that only a small fraction of the systemically absorbed drug is free to interact with target tissues and undergo metabolism or excretion.

Triamcinolone acetonide is also bound to plasma proteins, primarily corticosteroid-binding globulin and serum albumin. drugbank.com Approximately 68% of triamcinolone acetonide in plasma is protein bound. drugbank.comnih.govgoogle.comfda.gov This level of binding influences its distribution throughout the body.

Table 1: Plasma Protein Binding Characteristics

| Compound | Plasma Protein Binding (%) | Primary Binding Proteins |

| Econazole Nitrate | > 98 | Not specified in sources |

| Triamcinolone Acetonide | ~ 68 | Corticosteroid-binding globulin, Serum albumin drugbank.com |

Binding Affinity and Specificity with Target and Off-Target Proteins

The therapeutic effects and potential side effects of econazole nitrate and triamcinolone acetonide are mediated through their specific binding to target proteins.

Econazole, an imidazole (B134444) antifungal, primarily exerts its effect by interacting with 14-α demethylase, a cytochrome P-450 enzyme found in fungi. drugbank.comfda.govmedicaldialogues.in This interaction is crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane. drugbank.comfda.govmedicaldialogues.in By inhibiting this enzyme, econazole disrupts ergosterol synthesis, leading to increased cellular permeability and leakage of fungal cellular contents. drugbank.comfda.govmedicaldialogues.in Econazole has also been reported to act as a partial agonist at the human nuclear receptor subfamily 1 group I member 2. drugbank.com Furthermore, research in lung cancer cells indicates that econazole can inhibit PI3K activity by binding to its ATP-binding pocket, suggesting potential off-target interactions in mammalian cells. nih.gov

Triamcinolone acetonide, a synthetic glucocorticoid, acts by binding with high affinity to specific cytosolic glucocorticoid receptors present in nearly all cell types. nih.govpatsnap.comcancer.govpdr.netpatsnap.com This binding induces a conformational change in the receptor complex, facilitating its translocation into the cell nucleus. patsnap.com Inside the nucleus, the complex interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes, modulating gene transcription. nih.govpatsnap.comcancer.gov This modulation results in the induction of the synthesis of anti-inflammatory proteins, such as lipocortin-1 (annexin-1), which inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govpatsnap.comcancer.govdrugs.comnih.gov Concurrently, it inhibits the expression of pro-inflammatory cytokines, enzymes, and adhesion molecules. nih.govpatsnap.comcancer.gov

This compound-Nucleic Acid Interactions

Direct interactions of econazole nitrate and triamcinolone acetonide with nucleic acids (DNA or RNA) are not a primary mechanism of their pharmacological action based on the available information.

Triamcinolone acetonide, as a corticosteroid, influences gene expression indirectly. Its receptor complex translocates to the nucleus and interacts with glucocorticoid response elements (GREs) on DNA to alter the transcription of specific genes nih.govpatsnap.comcancer.gov. This is a receptor-mediated interaction with DNA regulatory regions, not a direct binding to the nucleic acid structure itself.

Current literature does not extensively describe direct binding or intercalation of econazole nitrate or triamcinolone acetonide with DNA or RNA as a significant mechanism.

This compound-Lipid Membrane Interactions

Interactions with lipid membranes are particularly relevant for the antifungal activity of econazole nitrate and the cellular entry of triamcinolone acetonide.

Econazole is known to interact with fungal cell membranes. Its primary mechanism involves inhibiting ergosterol synthesis, a key component of fungal cell membranes, which leads to altered membrane composition and increased permeability. drugbank.comfda.govmedicaldialogues.in This disruption results in the leakage of essential cellular contents. drugbank.comfda.govmedicaldialogues.in Econazole may also directly interact with membrane phospholipids, further contributing to membrane dysfunction. drugbank.commedicaldialogues.in

Triamcinolone acetonide, being a lipophilic molecule, readily penetrates cellular membranes to access its intracellular glucocorticoid receptor target. patsnap.com While corticosteroids are understood to influence membrane-associated processes indirectly through the induction of proteins like lipocortins that inhibit phospholipase A2 (an enzyme acting on membrane phospholipids) drugs.com, direct physical interactions altering membrane fluidity or structure are less emphasized in the literature compared to azole antifungals. One study suggested that glucocorticoids, through their surface activity, might counteract the membrane-permeabilizing effect of econazole in yeasts, potentially by protecting cell membranes nih.gov.

Synergistic and Antagonistic Interactions of this compound with Other Chemical Compounds (Mechanistic)

The active components of this compound can engage in synergistic or antagonistic interactions with other chemical compounds through various mechanisms, including enzyme inhibition and pharmacodynamic effects.

Econazole is identified as an inhibitor of cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9. medsafe.govt.nzdrugs.com This inhibitory activity can affect the metabolism of other drugs that are substrates for these enzymes. Clinically relevant interactions, although considered unlikely with topical application due to low systemic absorption, have been reported with oral anticoagulants such as warfarin (B611796) and acenocoumarol. fda.govmedsafe.govt.nzdrugs.com The proposed mechanism involves econazole inhibiting the metabolism of these anticoagulants, potentially leading to increased anticoagulant effects. drugs.com Case reports describe increased International Normalized Ratio (INR) and bleeding in patients using topical econazole concurrently with coumarin (B35378) anticoagulants, particularly with application to large surface areas, under occlusion, or to the genital area. drugs.com Beyond antifungal activity, econazole has shown additive and synergistic effects with cisplatin (B142131) in certain lung cancer cell lines, suggesting potential interactions in other biological contexts nih.gov.

Triamcinolone acetonide can participate in pharmacokinetic interactions related to its metabolism, which is primarily hepatic. nafdac.gov.ng Drugs that induce CYP3A4, such as rifampicin, phenytoin, and carbamazepine, can accelerate the metabolism of triamcinolone acetonide, potentially reducing its systemic concentrations and effectiveness. wikipedia.org Conversely, inhibitors of CYP3A4, such as ketoconazole (B1673606) and itraconazole (B105839) (other azole antifungals), can decrease the metabolism of triamcinolone acetonide, potentially increasing its plasma concentrations and the risk of systemic corticosteroid side effects. wikipedia.org Triamcinolone can also increase blood concentrations of ciclosporin. wikipedia.org

Pharmacodynamic interactions of triamcinolone acetonide with other compounds are also known. Concomitant use with nonsteroidal anti-inflammatory drugs (NSAIDs) or anticoagulants like warfarin may increase the risk of gastrointestinal bleeding or ulcers. pdr.netpatsnap.comwikipedia.orgpictionhealth.com Triamcinolone can reduce the effectiveness of antidiabetic medications, potentially requiring dosage adjustments. patsnap.comwikipedia.org Concurrent use with potassium-excreting diuretics (e.g., loop diuretics, thiazides) can increase the risk of hypokalemia. wikipedia.org Cardiac glycosides may have increased adverse effects due to reduced potassium levels. wikipedia.org There is also a reported in vitro observation suggesting glucocorticoids might offer a protective effect against econazole's membrane permeabilizing action in yeasts, although the clinical significance of this specific interaction in the context of the combination product is not fully elucidated nih.gov.

Table 2: Examples of Mechanistic Interactions with Other Compounds

| Active Component | Interacting Compound Class | Proposed Mechanism | Potential Outcome |

| Econazole Nitrate | Oral Anticoagulants (e.g., Warfarin, Acenocoumarol) medsafe.govt.nzdrugs.com | Inhibition of CYP2C9 and CYP3A4 metabolism of anticoagulants drugs.com | Increased anticoagulant effect, increased bleeding risk drugs.com |

| Econazole Nitrate | Cisplatin nih.gov | Additive/Synergistic effects in lung cancer cells (mechanism not fully elucidated) nih.gov | Enhanced cytotoxic effect in specific cell lines nih.gov |

| Triamcinolone Acetonide | CYP3A4 Inducers (e.g., Rifampicin, Phenytoin) wikipedia.org | Increased metabolism of triamcinolone acetonide wikipedia.org | Decreased triamcinolone acetonide effectiveness wikipedia.org |

| Triamcinolone Acetonide | CYP3A4 Inhibitors (e.g., Ketoconazole, Itraconazole) wikipedia.org | Decreased metabolism of triamcinolone acetonide wikipedia.org | Increased triamcinolone acetonide concentration, increased side effect risk wikipedia.org |

| Triamcinolone Acetonide | Ciclosporin wikipedia.org | Increased blood concentrations of ciclosporin wikipedia.org | Increased risk of ciclosporin toxicity wikipedia.org |

| Triamcinolone Acetonide | NSAIDs, Anticoagulants patsnap.comwikipedia.orgpictionhealth.com | Increased risk of gastrointestinal bleeding/ulcers patsnap.comwikipedia.orgpictionhealth.com | Increased risk of GI complications patsnap.comwikipedia.orgpictionhealth.com |

| Triamcinolone Acetonide | Antidiabetics patsnap.comwikipedia.org | Reduced effectiveness of antidiabetic agents patsnap.comwikipedia.org | Increased blood glucose levels patsnap.comwikipedia.org |

| Triamcinolone Acetonide | Potassium-Excreting Diuretics wikipedia.org | Increased potassium loss wikipedia.org | Increased risk of hypokalemia wikipedia.org |

| Triamcinolone Acetonide | Cardiac Glycosides wikipedia.org | Increased adverse effects due to hypokalemia wikipedia.org | Increased risk of digitalis toxicity wikipedia.org |

| Econazole Nitrate & Triamcinolone Acetonide | Fungal Cell Membranes nih.gov | Glucocorticoids potentially counteract econazole's membrane permeabilizing effect nih.gov | Potential antagonistic effect on membrane permeability in vitro nih.gov |

Analytical and Bioanalytical Methodologies for Pevisone Research

Advanced Chromatographic Techniques for Pevisone Quantification and Purity Assessment

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of active ingredients and impurities. For the analysis of this compound's components, High-Performance Liquid Chromatography (HPLC) is a widely employed technique.

High-Performance Liquid Chromatography (HPLC) in this compound Analysis

HPLC is a powerful tool for the analysis of both Econazole (B349626) nitrate (B79036) and Triamcinolone (B434) acetonide in pharmaceutical formulations, including creams. Various HPLC methods have been developed and validated for the determination of these active ingredients.

One reported HPLC method for the determination of Triamcinolone acetonide and Econazole nitrate in this compound cream utilized a Dionex C18 column (200 mm × 4.6 mm, 5 μm) oriprobe.com. The mobile phase consisted of a linear gradient elution using a triethylammonium (B8662869) solution (0.5%) adjusted to pH 3.0 as mobile phase A and acetonitrile (B52724) as mobile phase B oriprobe.com. The analysis was performed at a flow rate of 1.0 mL·min⁻¹ with a column temperature of 30 ℃ and detection at 240 nm oriprobe.com. This method demonstrated good linearity for Triamcinolone acetonide in the range of 13.57-42.28 mg·L⁻¹ and for Econazole nitrate in the range of 131.31-425.37 mg·L⁻¹, with correlation coefficients of 0.9998 and 0.9990, respectively oriprobe.com. The average recovery rates were reported as 99.8% for Triamcinolone acetonide and 100.4% for Econazole nitrate, with relative standard deviations (RSD) of 0.99% and 0.86% (n=9), respectively oriprobe.com. The method was found to be simple, highly sensitive, and exhibited good separation efficiency and reproducibility for the determination of both components in this compound cream oriprobe.com.

Another stability-indicating HPLC method for the determination of Econazole nitrate in cream and lotion formulations, including this compound, employed a RP-18 column with a mobile phase of methanol/aqueous ammonium (B1175870) carbonate solution/tetrahydrofuran nih.gov. This method was linear in the range of 5-15 mg Econazole nitrate/g and showed good recovery (98.7-100.2%) and reproducibility (CV less than 1%, n=10) nih.gov. Quantification was performed using the internal standard method with peak areas nih.gov.

A reversed-phase HPLC method for the simultaneous determination of Econazole nitrate, Triamcinolone acetonide, and other components in cream formulations used a Thermo Hypersil BDS C18 column (250 × 4 mm, 5.0 µm) cu.edu.eg. The mobile phase was a mixture of acetonitrile, methanol, and 0.05 M potassium dihydrogen phosphate (B84403) (25 + 15 + 60, v/v/v) adjusted to pH 3.0, with UV detection at 225 nm cu.edu.eg. This method showed linearity ranges of 0.05–30.00 µg/mL for Triamcinolone acetonide and 1.00–40.00 µg/mL for Econazole nitrate researchgate.net. The method was validated and successfully applied to the analysis of these compounds in cream dosage form, demonstrating specificity by resolving the analytes from degradation products and other pharmaceutical compounds researchgate.net.

Here is a summary of some HPLC parameters and performance data for the analysis of this compound components:

| Compound | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | Recovery (%) | RSD (%) |

| Triamcinolone acetonide | Dionex C18 | Triethylammonium (0.5%) pH 3.0:Acetonitrile (Gradient) | 1.0 | 240 | 13.57-42.28 mg·L⁻¹ | 99.8 | 0.99 |

| Econazole nitrate | Dionex C18 | Triethylammonium (0.5%) pH 3.0:Acetonitrile (Gradient) | 1.0 | 240 | 131.31-425.37 mg·L⁻¹ | 100.4 | 0.86 |

| Econazole nitrate | RP-18 | Methanol:Aqueous ammonium carbonate:Tetrahydrofuran | Not specified | Not specified | 5-15 mg/g | 98.7-100.2 | <1 |

| Triamcinolone acetonide | Thermo Hypersil BDS C18 | Acetonitrile:Methanol:KH₂PO₄ (0.05 M, pH 3.0) (25:15:60) | Not specified | 225 | 0.05–30.00 µg/mL | Not specified | Not specified |

| Econazole nitrate | Thermo Hypersil BDS C18 | Acetonitrile:Methanol:KH₂PO₄ (0.05 M, pH 3.0) (25:15:60) | Not specified | 225 | 1.00–40.00 µg/mL | Not specified | Not specified |

Gas Chromatography (GC) and Capillary Electrophoresis for this compound Studies

While HPLC appears to be the predominant chromatographic technique for routine analysis of this compound components in formulations, Gas Chromatography (GC) and Capillary Electrophoresis (CE) also have applications in related chemical and bioanalytical studies.

GC, often coupled with Mass Spectrometry (MS), is a valuable technique for the analysis of volatile and semi-volatile compounds turkjps.orgresearchgate.net. It has been mentioned in the context of determining Triamcinolone with coformulated drugs cu.edu.eg. GC-MS/MS analysis has also been used to detect Triamcinolone acetonide and a metabolite (6β-OH-Triamcinolone acetonide) in doping analysis, indicating its utility in the bioanalysis of Triamcinolone acetonide dshs-koeln.de.

Capillary Electrophoresis (CE) is a separation technique that separates molecules based on their charge, size, hydrophobicity, and stereospecificity clinicallab.com. It offers high separation efficiency and can be coupled with MS for high detection sensitivity nih.govmdpi.com. CE has been used for the analysis of various pharmaceutical compounds and can be applied to characterize proteins and assess purity clinicallab.comnih.gov. While specific applications of CE solely for the analysis of Econazole nitrate or Triamcinolone acetonide in this compound were not prominently detailed in the search results, CE methods have been developed for the quantitative determination of other azole antifungal drugs researchgate.net. The principles of CE make it potentially applicable for analyzing the components of this compound, especially for assessing purity or separating related substances.

Spectrometric Approaches for this compound Structural and Quantitative Analysis

Spectrometric techniques provide valuable information regarding the structure, identity, and quantity of chemical compounds.

Mass Spectrometry (MS) in this compound Metabolite Identification

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. Coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it is essential for identifying and quantifying components in complex mixtures nih.govnih.gov.

MS, particularly tandem MS (MS/MS), is widely used for metabolite identification nih.govnews-medical.netlcms.czbiorxiv.org. By fragmenting ions and analyzing the resulting fragment ions, detailed structural information can be obtained, allowing for the identification of metabolites even in complex biological samples nih.govlcms.cz. Econazole is known to be metabolized in the liver into over 20 metabolites mims.com. MS-based approaches, such as LC-MS/MS, would be critical for the identification and structural characterization of these metabolites. GC-MS/MS has been used in the identification of a metabolite of Triamcinolone acetonide, 6β-OH-Triamcinolone acetonide, in doping control analysis dshs-koeln.de. This highlights the role of MS in studying the biotransformation of this compound components. Various MS techniques, including those for surface analysis, can also be employed in pharmaceutical research hidenanalytical.comadvion.com.

Nuclear Magnetic Resonance (NMR) for this compound Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the structure, dynamics, and conformation of molecules. It is based on the interaction of atomic nuclei with a magnetic field. 1H NMR and 13C NMR are commonly used to elucidate the structure of organic compounds researchgate.netthermofisher.com.

NMR can be used for both qualitative and quantitative analysis mdpi.com. While specific studies on the conformational analysis of Econazole nitrate or Triamcinolone acetonide using NMR were not found in the provided search results, NMR spectroscopy is a standard technique for determining the three-dimensional structure and conformational preferences of small molecules in solution or solid state. This information is crucial for understanding their physical and chemical properties, as well as their interactions with biological targets. Therefore, NMR could be applied to study the conformations of the active compounds in this compound.

In Vitro and Ex Vivo Bioanalytical Assays for this compound Concentration Determination

Bioanalytical assays are essential for determining the concentration of pharmaceutical compounds in biological matrices, which is critical for understanding their absorption, distribution, metabolism, and excretion. For topical formulations like this compound, assessing drug levels in the skin is particularly relevant.

In vitro and ex vivo methods are employed to study the behavior of drugs in biological systems outside the living organism. Ex vivo techniques, such as dermatopharmacokinetics using tape-stripping, involve measuring drug levels in the stratum corneum (the outermost layer of the skin) after topical application researchgate.net. This approach has been considered for assessing the bioavailability of topical dermatological drug products, including formulations containing Econazole nitrate researchgate.net. The method involves applying the formulation to the skin for a specific uptake period, followed by removal of the product and subsequent tape-stripping to collect stratum corneum samples for drug quantification researchgate.net. Analytical techniques, such as HPLC or LC-MS, are then used to determine the concentration of the active ingredients in the tape strips.

In vitro assays, such as those using pooled human liver microsomes, can be used to study the metabolic profiling of compounds dshs-koeln.de. While this specific example from the search results was for other compounds, similar in vitro methods could be applied to investigate the metabolism of Econazole nitrate and Triamcinolone acetonide by liver enzymes. These assays help in identifying potential metabolites and understanding the metabolic pathways of the drugs.

Imaging Techniques for Visualizing this compound Distribution at Cellular and Tissue Levels (Preclinical)

Imaging methodologies provide valuable insights into the penetration, localization, and distribution of drug compounds within tissues and cells, complementing traditional quantitative analytical methods. Several techniques have been applied in preclinical research to study the distribution of econazole nitrate and triamcinolone acetonide.

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within tissue sections based on their mass-to-charge ratio. Desorption Electrospray Ionization (DESI)-MSI has been utilized to investigate the cutaneous spatial distribution of econazole nitrate in porcine skin. This method successfully imaged the distribution in both horizontal and vertical cross-sections, providing detailed spatial information about the drug within the skin structure. fishersci.cauni.lu DESI-MSI can also image endogenous skin components, which helps in understanding the penetration pathways of topically applied compounds. fishersci.ca Studies using DESI-MSI have shown that even clinically bioequivalent formulations of econazole nitrate may exhibit different molecular distribution patterns within the skin. fishersci.ca While techniques like the cutaneous biodistribution method (CBM) offer high-resolution quantitative profiles of drug deposition as a function of skin depth, they provide limited detail about the drug's spatial distribution or penetration routes, highlighting the complementary nature of MSI. fishersci.cauni.lu

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI has been employed to study the distribution of triamcinolone acetonide (TAA) in tissues, particularly in the context of its delivery to cartilage. nih.govguidetopharmacology.orgmims.com A challenge with TAA is its relatively low ionization efficiency with standard MALDI, necessitating the development of specific strategies to enhance detection. nih.govguidetopharmacology.org On-tissue derivatization methods, such as using Girard's reagent T (GirT), have been developed to overcome this limitation, enabling the study of TAA distribution and quantification in tissues like human osteoarthritic cartilage after in vitro incubation. nih.govguidetopharmacology.org These studies have demonstrated that TAA can penetrate into human osteoarthritic cartilage, reaching different layers, with the observed accumulation potentially varying depending on the tissue and patient. mims.com Different normalization methods applied during MALDI-MSI data analysis can influence the perceived distribution patterns of TAA within the tissue.

Magnetic Resonance Imaging (MRI) is another imaging modality that has been used in preclinical and clinical studies to assess the distribution of triamcinolone acetonide. For instance, MRI has been used to visualize the intraocular migration and distribution of TAA after intravitreal injection in ex vivo pig eyes. These studies can track the movement and location of the drug formulation within the complex ocular environment. While not strictly preclinical, PET imaging with carbon-11-labeled triamcinolone acetonide in human volunteers has also demonstrated the capability of nuclear imaging techniques to determine local drug distribution and kinetics in tissues like nasal passages. MRI can also provide anatomical context and help assess tissue changes, such as edema, which can be relevant when studying the effects of corticosteroids.

Confocal Raman imaging has been utilized in the analysis of triamcinolone acetonide formulations, including nanocrystals, to assess the distribution and homogeneity of components within the formulation itself. While this technique is valuable for characterizing the drug product, its direct application for visualizing drug distribution within complex biological tissues at a cellular level is more limited compared to techniques like MSI or fluorescence imaging of labeled compounds.

Other molecular imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), hold potential for visualizing the distribution of therapeutic agents in preclinical models by using radiolabeled compounds. These techniques can provide non-invasive, longitudinal data on drug localization within the whole body or specific organs, although achieving high spatial resolution at the cellular level can be challenging. Bioluminescence imaging (BLI) is another technique used in preclinical fungal infection models to monitor fungal burden, and while not directly imaging drug distribution, it can be coupled with other modalities like PET to provide complementary information on the interplay between drug action and pathogen localization.

While imaging techniques provide detailed spatial distribution information, presenting comprehensive quantitative data across various cellular and tissue compartments in a simple table format based solely on the provided search snippets is challenging due to the diverse nature of the studies and the primary focus on visualization and spatial patterns rather than uniform quantitative reporting across defined cellular layers. The research findings emphasize the qualitative and semi-quantitative insights gained from visualizing where the compounds localize within tissues.

Structure Activity Relationship Sar and Rational Design of Pevisone Analogues

Systematic Modification of Triamcinolone (B434) Acetonide Chemical Structure

Systematic modifications of the corticosteroid structure, including that of triamcinolone and its acetonide derivative, have been explored to modulate potency, duration of action, receptor selectivity, and pharmacokinetic properties. Key areas of modification on the corticosteroid nucleus include:

Introduction of a double bond at the C1-C2 position: This modification, present in triamcinolone and its acetonide, increases glucocorticoid activity uomustansiriyah.edu.iq.

Halogenation at the C9 position: The presence of a fluorine atom at the 9α position, as in triamcinolone acetonide, significantly enhances both glucocorticoid and mineralocorticoid activity, although substitutions at C16 can mitigate the mineralocorticoid effect uomustansiriyah.edu.iq.

Substitution at the C16 and C17 positions: The acetonide group at the C16-C17 positions in Triamcinolone acetonide is a crucial modification. This cyclic ketal formation generally increases lipophilicity and enhances topical activity and duration of action uomustansiriyah.edu.iqnih.gov. Other substitutions at C16, such as methyl groups, can also influence activity and eliminate mineralocorticoid effects uomustansiriyah.edu.iq.

Modifications at the C11 position: The presence of an 11β-hydroxyl group is important for glucocorticoid activity uomustansiriyah.edu.iqnih.gov.

Modifications at the C20 and C21 positions: The 20-oxo and 21-hydroxyl groups are characteristic features and modifications here can impact metabolic stability and activity uomustansiriyah.edu.iqnih.gov.

These systematic structural changes lead to derivatives with varied pharmacological profiles, allowing for the development of corticosteroids tailored for specific therapeutic applications uomustansiriyah.edu.iqresearchgate.net.

Correlating Structural Features with Mechanistic Biological Activities of Triamcinolone Acetonide Derivatives

The biological activity of Triamcinolone acetonide and its derivatives is primarily mediated through binding to the cytosolic glucocorticoid receptor (GR) researchgate.netnih.gov. Upon binding, the activated receptor complex translocates to the nucleus and modulates gene expression, leading to anti-inflammatory and immunosuppressive effects nih.gov. The structural features of Triamcinolone acetonide dictate its binding affinity and efficacy at the GR.

The planar tetracyclic steroid nucleus provides the basic scaffold for receptor interaction.

The C1-C2 double bond and the C3-ketone are important for receptor binding uomustansiriyah.edu.iqnih.gov.

The 11β-hydroxyl group is critical for high affinity binding to the GR uomustansiriyah.edu.iqnih.gov.

The 9α-fluoro substituent increases lipophilicity and enhances the potency of the compound by influencing receptor binding and potentially increasing resistance to metabolic inactivation uomustansiriyah.edu.iq.

The 16,17-acetonide group also increases lipophilicity, which is advantageous for topical absorption and retention in tissues. This modification also rigidifies the D-ring conformation, potentially optimizing its interaction with the receptor binding pocket uomustansiriyah.edu.iqnih.gov. Studies comparing the binding of different corticosteroids to the GR have shown variations in association and dissociation rates, influencing the duration of the receptor-ligand complex and thus the pharmacological effect researchgate.net. For example, the acetonide group in Triamcinolone acetonide contributes to its specific interaction profile with the GR researchgate.net.

These correlations between specific structural motifs and GR binding affinity, receptor activation, and downstream gene modulation are fundamental to understanding the mechanistic biological activities of Triamcinolone acetonide derivatives researchgate.netnih.gov.

Computational Chemistry and Molecular Modeling in Triamcinolone Acetonide SAR Studies

Computational chemistry and molecular modeling techniques play a significant role in modern SAR studies of compounds like Triamcinolone acetonide, complementing experimental approaches researchgate.netosti.govresearchgate.netrsc.orgacs.orgresearchgate.netpnas.orgmdpi.comacs.orgpolito.itacs.org. These methods provide insights into the interaction of ligands with their receptors at the molecular level.

Molecular Docking: Docking studies are used to predict the preferred binding orientation (pose) and binding affinity of Triamcinolone acetonide and its analogues within the ligand-binding domain of the glucocorticoid receptor researchgate.netrsc.orgresearchgate.net. This helps in understanding the key amino acid residues involved in interactions (e.g., hydrogen bonds with Gln-570 and Arg-611 for the C3 carbonyl oxygen) and how structural modifications affect these interactions researchgate.net.

Molecular Dynamics (MD) Simulations: MD simulations provide dynamic information about the flexibility of both the ligand and the receptor and how they interact over time rsc.orgresearchgate.netmdpi.comresearchgate.netacs.org. This can reveal conformational changes induced by ligand binding and provide a more realistic picture of the binding event than static docking studies acs.org.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): QSAR/QSPR models aim to build mathematical relationships between the structural properties (descriptors) of a series of compounds and their biological activities or physicochemical properties osti.govacs.org. For Triamcinolone acetonide analogues, QSAR can be used to predict the potency of new derivatives based on their chemical structure, while QSPR can model properties like solubility or skin permeability, which are relevant for topical corticosteroids acs.orgresearchgate.netacs.org. These models can help prioritize synthesis efforts by identifying compounds with potentially desirable properties osti.gov.

Ligand-Based Approaches: When the 3D structure of the target receptor is not available, ligand-based methods utilize the structural information of known active ligands to infer the features required for activity frontiersin.orgpolito.itnih.gov. Techniques like pharmacophore modeling identify the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for binding to the GR.

Structure-Based Approaches: With the availability of crystal structures of the GR ligand-binding domain, structure-based drug design becomes possible polito.itnih.gov. This involves using the 3D structure of the receptor to design ligands that fit optimally into the binding pocket and form favorable interactions nih.gov. Techniques include virtual screening of large databases of compounds by docking and designing novel molecules fragment by fragment within the binding site.

Computational methods thus provide powerful tools for understanding the SAR of Triamcinolone acetonide and guiding the design of novel analogues with improved properties osti.govpolito.itnih.gov.

Ligand-Based and Structure-Based Design Principles for Triamcinolone Acetonide Analogues

Both ligand-based and structure-based design principles are applied in the rational design of Triamcinolone acetonide analogues and other corticosteroids polito.itnih.gov.

Ligand-Based Design: This approach relies on the knowledge derived from the structures and activities of existing corticosteroids. By analyzing the common structural features and physicochemical properties of active compounds, pharmacophore models can be developed to represent the key requirements for GR binding researchgate.net. These models can then be used to screen databases of compounds to identify potential new ligands or to guide the synthesis of novel structures possessing these features. Similarity searching, where new compounds are sought based on their structural similarity to known active corticosteroids, is another ligand-based technique frontiersin.org.

Structure-Based Design: This approach utilizes the three-dimensional structure of the glucocorticoid receptor, often obtained through X-ray crystallography researchgate.netnih.gov. By visualizing the GR binding pocket, chemists can design molecules that are complementary in shape and electronic properties polito.it. This involves:

Docking studies: To predict how potential analogues might bind to the receptor and evaluate the strength and nature of interactions researchgate.netrsc.orgresearchgate.net.

Fragment-based design: Identifying small chemical fragments that bind to specific subregions of the binding pocket and then linking or growing these fragments to create novel high-affinity ligands.

De novo design: Using computational algorithms to construct entirely new molecular structures within the constraints of the binding site.

The rational design of Triamcinolone acetonide analogues often involves an iterative process combining both ligand-based and structure-based approaches. Initial insights might come from SAR analysis of existing compounds (ligand-based), followed by structure-based methods to refine designs based on the GR structure, and then synthesis and biological testing of the designed analogues to validate the predictions and further inform the design process polito.itnih.gov. This integrated approach allows for the systematic exploration of chemical space to discover and optimize new corticosteroid derivatives with desired therapeutic profiles.

Mechanisms of Acquired or Intrinsic Resistance to Pevisone

Cellular and Molecular Adaptations Leading to Pevisone Resistance

Fungal cells employ several cellular and molecular strategies to survive and proliferate in the presence of antifungal agents like econazole (B349626). These adaptations aim to reduce the effective intracellular concentration of the drug or modify its target. mdpi.comnih.govnih.govnih.govnovapublishers.comtandfonline.com

Efflux Pump Modulation in this compound Resistance

One of the most prevalent mechanisms of resistance to azole antifungals, including econazole, is the increased activity and expression of efflux pumps in the fungal cell membrane. mdpi.comnih.govnih.govnovapublishers.comtandfonline.comnih.govasm.orgplos.orgbiomedpharmajournal.org These pumps act as active transporters, expelling the drug from the cell and preventing it from reaching inhibitory concentrations at its intracellular target. novapublishers.comnih.govasm.orgplos.org

Two major superfamilies of efflux transporters are involved in antifungal resistance: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) proteins. nih.govnih.govasm.orgplos.orgbiomedpharmajournal.orgoup.com In Candida species, for example, overexpression of genes encoding ABC transporters like Cdr1p and Cdr2p, and MFS transporters like Mdr1p, is frequently observed in azole-resistant isolates. mdpi.comnih.govbiomedpharmajournal.orgnih.gov This overexpression can lead to a significant reduction in the intracellular accumulation of the antifungal drug. nih.govbiomedpharmajournal.org

Target Modification in this compound Resistance Mechanisms

Azole antifungals primarily target lanosterol (B1674476) 14α-demethylase (Erg11p in Candida species), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. mdpi.comnih.govnih.govmdpi.comoup.commims.commdpi.com Ergosterol is a crucial component of the fungal cell membrane. mdpi.comnih.govmdpi.com Resistance can arise through modifications to this target enzyme, reducing its affinity for the drug or increasing its cellular abundance. mdpi.comnih.govnih.govnih.govnih.govnovapublishers.comtandfonline.comoup.commdpi.com

Mechanisms of target modification include:

Mutations in the ERG11 gene: Point mutations in the gene encoding lanosterol 14α-demethylase can lead to amino acid substitutions in the enzyme, altering its structure and reducing the binding efficiency of azole drugs like econazole. mdpi.comnih.govmdpi.comoup.commdpi.com A high degree of polymorphism has been observed in ERG11 alleles from azole-resistant isolates. oup.com

Overexpression of the ERG11 gene: Increased production of the target enzyme can also lead to resistance. mdpi.comnih.govnih.govoup.comnih.govmdpi.com This can occur through various mechanisms, including gene amplification or gain-of-function mutations in transcriptional regulators that control ERG11 expression. nih.govnih.govmdpi.comnih.govnih.gov A higher cellular concentration of the enzyme can compensate for the inhibition by the antifungal drug. mdpi.com

Alterations in the ergosterol biosynthesis pathway: Besides direct modifications to Erg11p, changes in other enzymes involved in the ergosterol pathway can also contribute to azole resistance. mdpi.commdpi.com For instance, mutations in the ERG3 gene, which encodes a sterol Δ5,6-desaturase, have been associated with azole resistance in Candida species. mdpi.comnih.gov These mutations can lead to the accumulation of alternative sterols in the membrane, potentially bypassing the need for ergosterol or reducing the effectiveness of the drug. mdpi.com

Genetic and Epigenetic Factors Influencing this compound Responsiveness

Both genetic and epigenetic alterations play significant roles in the development and maintenance of antifungal resistance to compounds like econazole. mdpi.comnih.govnih.govresearchgate.netmdpi.comnih.govnih.govnih.govfrontiersin.orgnih.gov

Genetic Factors:

Mutations: As mentioned earlier, point mutations in target genes (ERG11) or genes encoding efflux pumps and their regulators are key genetic drivers of resistance. mdpi.comnih.govmdpi.comoup.comnih.govmdpi.com

Chromosomal Alterations: Gross chromosomal changes, such as aneuploidy (abnormal number of chromosomes) and the formation of isochromosomes, have been linked to antifungal resistance in Candida species. nih.govmdpi.commdpi.comnih.govplos.org These alterations can lead to the amplification of genes involved in resistance, such as ERG11 and efflux pump genes (CDR1, TAC1). nih.govmdpi.commdpi.comnih.gov